3-Phenylmethoxycyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-phenylmethoxycyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |
InChI Key |
ZJXHVYNFOOHLNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route (Preferred Method)
This method is widely favored for synthesizing this compound due to its efficiency and high yield:
Step 1: Formation of 3-Phenylmethoxycyclohexanone
- The phenylmethoxy group is introduced by alkylation of cyclohexanone with a phenylmethoxy derivative or via Friedel-Crafts alkylation.
- For example, phenol can be reacted with benzyl chloride under basic conditions to form phenylmethoxybenzene, which is then subjected to Friedel-Crafts alkylation with cyclohexanone to yield 3-phenylmethoxycyclohexanone.
Step 2: Reductive Amination
- The ketone group at the 1-position of 3-phenylmethoxycyclohexanone is converted to the amine group by reductive amination.
- This involves reacting the ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN), catalytic hydrogenation (Pt, Pd, or Ni catalysts), or lithium aluminum hydride (LiAlH4).
- The reaction proceeds via formation of an imine or iminium intermediate, which is subsequently reduced to the amine.
$$
\text{3-Phenylmethoxycyclohexanone} + \text{NH}3 \xrightarrow[\text{reduction}]{\text{NaBH}3\text{CN or catalytic H}_2} \text{this compound}
$$
Alternative Methods
- Starting from cyclohexan-1-amine, the phenylmethoxy group can be introduced by nucleophilic substitution on a suitable phenylmethoxy alkyl halide.
- This method requires careful control to avoid over-alkylation and side reactions.
3.2.2 Reduction of Amides or Nitriles
- Amides or nitriles derived from 3-phenylmethoxycyclohexane precursors can be reduced to the corresponding amines using LiAlH4.
- This method is less commonly used due to the availability and efficiency of reductive amination.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenylmethoxy group formation | Phenol + benzyl chloride + base (e.g., KOH) | SN2 reaction to form phenylmethoxybenzene |
| Friedel-Crafts alkylation | Cyclohexanone + phenylmethoxybenzene + Lewis acid (e.g., AlCl3) | Forms 3-phenylmethoxycyclohexanone |
| Reductive amination | Ammonia or primary amine + NaBH3CN or H2 + catalyst (Pt, Pd, Ni) | Mild acidic conditions to facilitate imine formation |
| Alternative reduction | LiAlH4 in ether solvents | Strong reducing agent, requires anhydrous conditions |
Research Findings and Applications
- The phenylmethoxy substituent influences the compound's stereochemistry and biological activity, making stereoselective synthesis important.
- This compound and its stereoisomers have been studied as pharmacophores interacting with neurotransmitter receptors, indicating potential neurological therapeutic applications.
- The compound’s amine group facilitates hydrogen bonding and electrostatic interactions critical for receptor binding.
- Industrial synthesis often employs continuous flow reactors and optimized catalytic systems to improve yield and purity.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 3-Phenylmethoxycyclohexanone + NH3 | NaBH3CN or catalytic H2 (Pt, Pd, Ni), mild acid | High yield, mild conditions | Requires ketone precursor |
| Alkylation of Amines | Cyclohexan-1-amine + phenylmethoxy alkyl halide | Base, controlled temperature | Direct introduction of substituent | Risk of over-alkylation |
| Reduction of Amides/Nitriles | Amide or nitrile derivatives | LiAlH4, anhydrous ether solvents | Strong reduction, broad applicability | Harsh conditions, sensitive to moisture |
Chemical Reactions Analysis
3-Phenylmethoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylmethoxy group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Phenylmethoxycyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its amine functionality.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Phenylmethoxycyclohexan-1-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biological pathways, such as neurotransmitter release or enzyme inhibition. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and available data for 3-Phenylmethoxycyclohexan-1-amine and its analogs:
Key Observations:
- Lipophilicity : The phenylmethoxy group in this compound likely increases lipophilicity compared to methoxy or methyl analogs, impacting solubility and membrane permeability.
- Steric Effects : The bulkier phenylmethoxy substituent may hinder molecular interactions compared to smaller groups like methoxy or methyl.
- Stereochemistry : Cis/trans isomerism in 3-Methylcyclohexan-1-amine suggests that substitution patterns influence conformational flexibility .
Analytical Characterization
Q & A
Q. How does the methoxy group in this compound influence receptor binding compared to halogenated derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
